An In-depth Technical Guide to 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid (Diclofenac Impurity D)
An In-depth Technical Guide to 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid (Diclofenac Impurity D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid, systematically known as 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid, is a significant compound in the field of pharmaceutical analysis and quality control.[1][2] It is recognized as a key impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] As Diclofenac Impurity D, its presence in Diclofenac drug substances and products is closely monitored to ensure the safety and efficacy of the medication. This technical guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, analytical methods, and its role as a pharmaceutical impurity.
Chemical Structure and Identification
The molecular structure of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid consists of a phenylacetic acid moiety linked to a 2-bromo-6-chloroaniline group through a secondary amine bridge. This diphenylamine core is characteristic of Diclofenac and its related compounds.
DOT Script for Chemical Structure
Caption: Chemical structure of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid[1] |
| Synonyms | Diclofenac Impurity D, Diclofenac EP Impurity D, Diclofenac Related Compound D[1][4] |
| CAS Number | 127792-23-8 |
| Molecular Formula | C₁₄H₁₁BrClNO₂[2] |
| Molecular Weight | 340.60 g/mol [1] |
| InChI | InChI=1S/C14H11BrClNO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)[1] |
| InChIKey | RABKUCPRNJPBRH-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Cl[1] |
Physicochemical Properties
The physicochemical properties of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid are crucial for its handling, analysis, and understanding its behavior as an impurity.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to yellow solid/powder | [][6] |
| XLogP3 | 4.6 | [1] |
| Boiling Point (Predicted) | 427.0 ± 45.0 °C at 760 mmHg | [] |
| Density (Predicted) | 1.613 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in DMSO and Methanol. Quantitative data for the parent drug, Diclofenac sodium, shows solubility in ethanol (~35 mg/mL), DMSO (~40 mg/mL), and dimethylformamide (~50 mg/mL).[7][8] Studies on Diclofenac and its salts in various solvents provide further context.[8][9][10][11] |
Role as a Pharmaceutical Impurity and Formation
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid is classified as a process-related impurity of Diclofenac. It can be formed during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product during storage.[3] The primary synthesis of Diclofenac involves the coupling of a phenylacetic acid derivative with a substituted aniline. The use of brominated or chlorinated starting materials or reagents can lead to the formation of this impurity.
Forced degradation studies on Diclofenac have shown that it is susceptible to hydrolysis and oxidation.[3][12][13] While specific studies detailing the formation of Impurity D are not widely published, it is plausible that its formation is a result of side reactions during the synthesis, such as the incomplete reaction of starting materials or the presence of related impurities in the raw materials.
Synthesis
The synthesis would likely involve the coupling of a suitable 2-halophenylacetic acid derivative with 2-bromo-6-chloroaniline.
DOT Script for Proposed Synthetic Pathway
Caption: Proposed synthesis via Ullmann condensation.
Analytical Methodologies
The accurate detection and quantification of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid in Diclofenac samples are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for separating Diclofenac from its impurities. The following protocol is a representative method based on published literature for the analysis of Diclofenac and its related compounds.[12]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of acetonitrile and 0.01M phosphoric acid (pH adjusted to 2.3) can be effective.[19]
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally appropriate.
-
Detection Wavelength: Detection is typically carried out in the UV range of 210-280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the Diclofenac drug substance or a crushed tablet in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid based on its retention time compared to the standard.
-
Quantify the impurity using the peak area and a calibration curve generated from the standard solutions.
-
DOT Script for Analytical Workflow
Caption: General workflow for the HPLC analysis of Diclofenac Impurity D.
Structural Elucidation and Spectroscopic Characterization
The definitive identification of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid relies on a combination of spectroscopic techniques. While publicly available spectra are scarce, reference standards are available from commercial suppliers, which are typically accompanied by a comprehensive certificate of analysis including the following data.[4][19][20]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the amine proton. The integration of these signals would correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₁BrClNO₂. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-H stretching of the aromatic and aliphatic groups.
Safety and Handling
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid should be handled with care in a laboratory setting. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid, or Diclofenac Impurity D, is a critical analyte in the quality control of Diclofenac. A thorough understanding of its chemical and physical properties, potential synthetic routes, and analytical methodologies is essential for researchers and professionals in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for the identification, quantification, and control of this impurity, ultimately contributing to the safety and quality of Diclofenac-containing medicines.
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